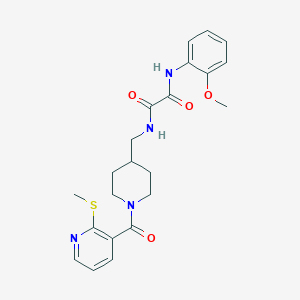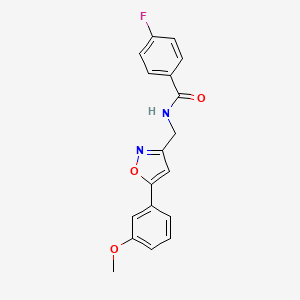
4-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, an isoxazole ring, and a methoxyphenyl group . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . The presence of these functional groups suggests that this compound could have a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring, benzamide group, and methoxyphenyl group would each contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The isoxazole ring, in particular, is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Molecular Imaging Applications
A study utilized a fluorinated benzamide derivative as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in conjunction with positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. The study found significant decreases in receptor densities correlating with clinical symptom worsening, highlighting the compound's utility in neurodegenerative disease research (Kepe et al., 2006).
Drug Metabolism and Pharmacokinetics
Another study investigated the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, emphasizing the role of fluorinated benzamides in developing treatments for insomnia. This research provided detailed insights into the elimination pathways, half-life, and principal circulating components in plasma, contributing to the understanding of the pharmacokinetics of such compounds (Renzulli et al., 2011).
Receptor Studies and Drug Development
Research into the selective inhibition of histone deacetylase 6 (HDAC6) utilized a benzamide derivative, revealing its potential in treating Alzheimer's disease by decreasing tau protein phosphorylation and aggregation. This study showcases the therapeutic implications of benzamide derivatives in neurodegenerative disease management (Lee et al., 2018).
Synthesis and Antimicrobial Activity
A research effort focused on synthesizing new 5-arylidene derivatives bearing a fluorine atom in the benzoyl group to explore antimicrobial activities. This study underscores the importance of structural modifications in enhancing the antimicrobial efficacy of benzamide derivatives (Desai et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds with an isoxazole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Mode of Action
It’s known that the substitution of various groups on the isoxazole ring can impart different activities . This suggests that the compound may interact with its targets in a way that induces changes in their function, leading to its biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with isoxazole derivatives , it can be inferred that this compound likely affects multiple pathways. The downstream effects of these pathway alterations would depend on the specific targets and their roles in cellular processes.
Result of Action
Based on the biological activities associated with similar compounds , it can be speculated that the compound may exert a range of effects at the molecular and cellular levels, potentially altering cell signaling, gene expression, or other cellular processes.
Eigenschaften
IUPAC Name |
4-fluoro-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-4-2-3-13(9-16)17-10-15(21-24-17)11-20-18(22)12-5-7-14(19)8-6-12/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRAQHGTOFUYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

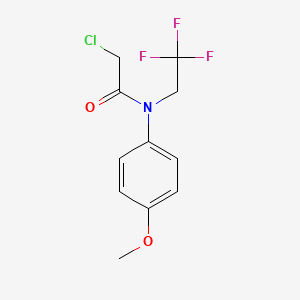
![(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2999694.png)
![3-(2,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999695.png)


![2-chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2999699.png)
![N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2999701.png)
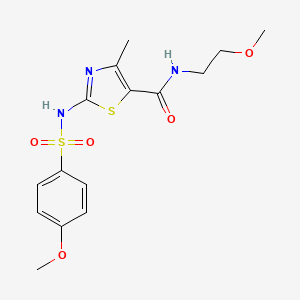
![5-((2,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2999704.png)
![(E)-2-hydroxy-N'-((4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)benzohydrazide](/img/structure/B2999707.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2999710.png)
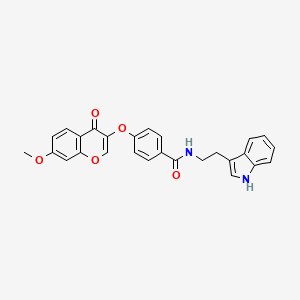
![3-chloro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2999715.png)
